

## molecular weight and formula of m-PEG13-Boc

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Compound of Interest

Compound Name: m-PEG13-Boc

Cat. No.: B8106655

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# In-Depth Technical Guide: m-PEG13-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **m-PEG13-Boc**, a monodisperse polyethylene glycol (PEG) derivative that is Boc-protected. It is a valuable tool in bioconjugation, drug delivery, and proteomics, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

### **Core Compound Data**

The fundamental chemical properties of **m-PEG13-Boc** are summarized below.

Property	Value
Molecular Formula	C32H64O15
Molecular Weight	688.85 g/mol
Structure	Methoxy-(polyethylene glycol)13-Boc
Description	A PEG-based linker for PROTACs that joins two essential ligands, facilitating the formation of PROTAC molecules and promoting selective protein degradation.

# **Experimental Protocols**



Detailed experimental protocols are crucial for the successful application of **m-PEG13-Boc**. Below are generalized methodologies for its use in the synthesis of a PROTAC.

Objective: To synthesize a PROTAC by sequentially coupling a ligand for an E3 ubiquitin ligase and a ligand for a target protein to the **m-PEG13-Boc** linker.

#### Materials:

#### m-PEG13-Boc

- Ligand for E3 ubiquitin ligase with a reactive functional group (e.g., a free amine)
- Ligand for the target protein with a compatible reactive functional group (e.g., a carboxylic acid)
- Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
- Coupling agents (e.g., HATU, HOBt)
- Anhydrous solvents (e.g., DMF, DMSO)
- Purification system (e.g., HPLC)

### Protocol:

- Boc Deprotection:
  - Dissolve m-PEG13-Boc in a solution of 20% TFA in DCM.
  - Stir the reaction at room temperature for 1-2 hours.
  - Monitor the reaction progress by TLC or LC-MS.
  - Upon completion, remove the solvent under reduced pressure to yield the deprotected m-PEG13-amine.
- Coupling of the First Ligand:
  - Dissolve the deprotected m-PEG13-amine and the E3 ligase ligand in anhydrous DMF.

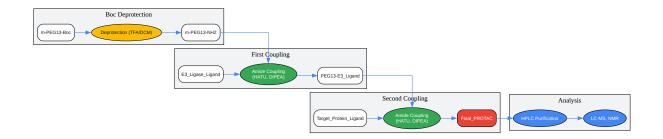


- Add coupling agents such as HATU and HOBt, followed by a tertiary amine base (e.g.,
   DIPEA) to facilitate the amide bond formation.
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Purify the resulting conjugate using reverse-phase HPLC.
- Coupling of the Second Ligand:
  - The purified product from the previous step, which now has a terminal functional group from the first ligand, is reacted with the second ligand (for the target protein).
  - The coupling conditions will depend on the nature of the reactive groups. For a carboxylic acid on the target protein ligand, similar amide coupling conditions as in step 2 can be used.
  - After the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.
- Characterization:
  - Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

### **Visualizations**

To further illustrate the concepts and workflows associated with **m-PEG13-Boc**, the following diagrams are provided.

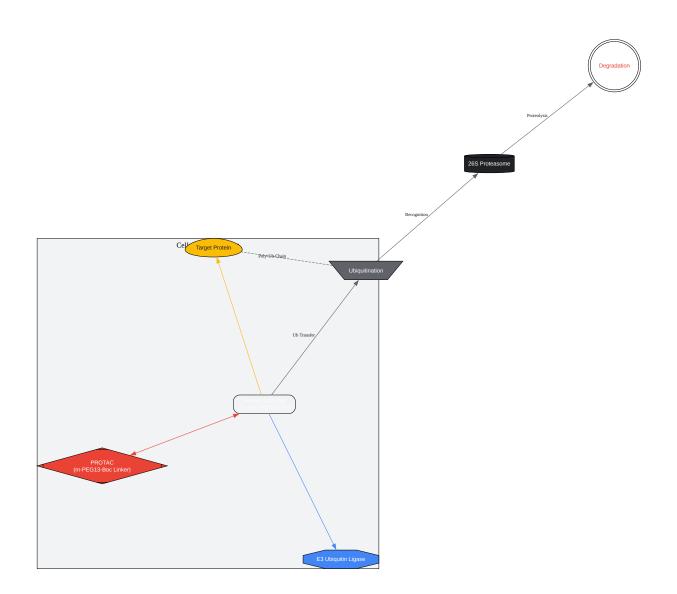




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Caption: Workflow for the synthesis of a PROTAC using m-PEG13-Boc as a linker.





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Caption: Mechanism of action for a PROTAC utilizing a PEG linker.



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